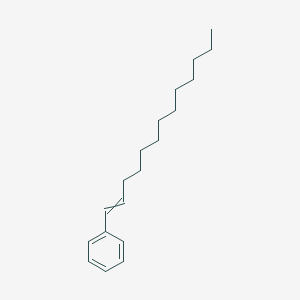
(Tridec-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tridec-1-en-1-yl)benzene is an organic compound with the molecular formula C19H30. It consists of a benzene ring substituted with a tridecenyl group at the first carbon position. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3/H2SO4
Reduction: H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Tridecylbenzene
Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives
Applications De Recherche Scientifique
(Tridec-1-en-1-yl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Tridec-1-en-1-yl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form sigma complexes, which then undergo deprotonation to restore aromaticity . In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of benzylic radicals or carbocations, which are further oxidized to carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tridecene: An alkene with the molecular formula C13H26, similar in structure but lacking the benzene ring.
1-Tridecen-1-ylbenzene: A compound with a similar structure but different substitution pattern on the benzene ring.
Uniqueness
(Tridec-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the tridecenyl group enhances its hydrophobicity and influences its interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
86847-29-2 |
|---|---|
Formule moléculaire |
C19H30 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
tridec-1-enylbenzene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3 |
Clé InChI |
LOBUZUWVRBVYEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
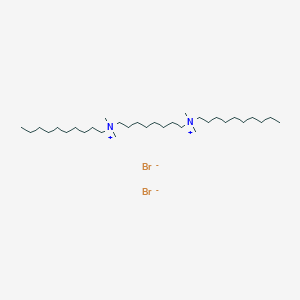
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
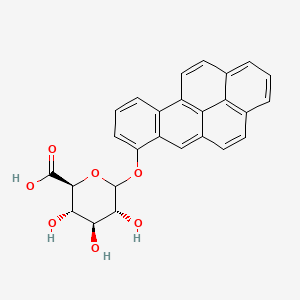

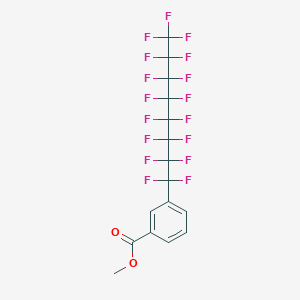
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
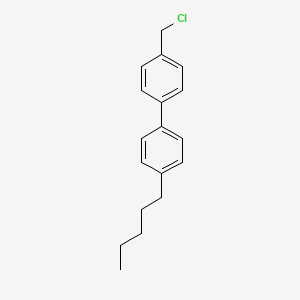
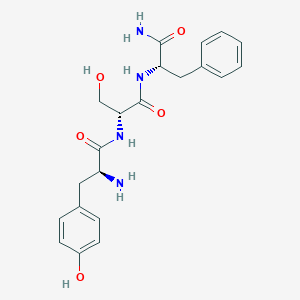
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
